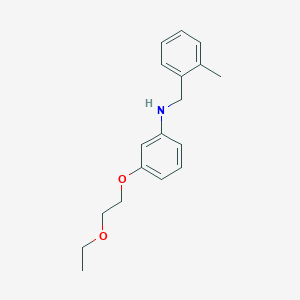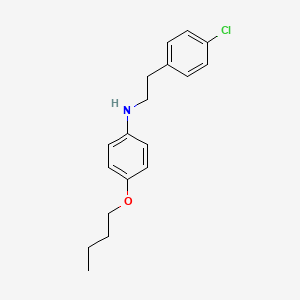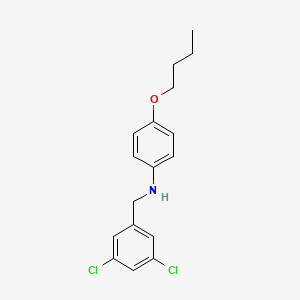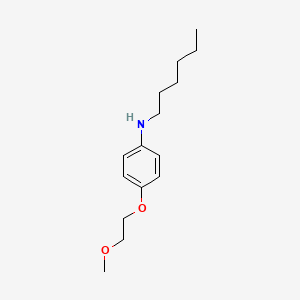
3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline
Overview
Description
3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline is an organic compound with the chemical formula C13H20N2O2. It is a colorless solid that is soluble in water and other organic solvents. This compound is of interest to organic chemists and has been studied for its potential applications in various scientific fields.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Process : The synthesis process for similar compounds, like 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, involves high-pressure hydrolysis and reduction reactions, offering high yield and minimal environmental pollution (Wen Zi-qiang, 2007).
Spectroscopic Characterization : Compounds like N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline have been characterized using spectroscopy (FT-IR, NMR) and X-ray diffraction, highlighting the importance of these techniques in understanding the structural properties of such chemicals (Qing-mei Wu et al., 2021).
Applications in Polymer Science
Polymer Synthesis : Analogous compounds like poly(3-methoxyethoxythiophene) and its copolymers with aniline have been synthesized for applications in conducting polymeric materials, emphasizing the potential of 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline in similar applications (S. Hosseini & A. Entezami, 2001).
Nonlinear Optical Applications : The synthesis of related compounds like p-(2-methacryloyloxyethoxy)-N-(4-nitrostilbenzylidene)aniline for nonlinear optical applications suggests potential uses of this compound in the field of optics and photonics (Ju-Yeon Lee, 1996).
Potential in Electrochemistry
- Electrochemical Properties : Research on poly(aniline-co-3-amino-4-hydroxybenzoic acid) reveals that aniline derivatives can demonstrate enhanced redox activity under basic conditions, indicating a possible electrochemical application for this compound (Chuanxiang Chen et al., 2013).
Biomedical Research
Antimicrobial Activity : Studies on compounds like 4-Methoxy-N-(nitrobenzylidene)-aniline, which exhibit antimicrobial activity, suggest that similar compounds, including this compound, could potentially have biomedical applications (E. Bravanjalin Subi et al., 2022).
DNA Binding Studies : Research on silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives highlights the potential of aniline derivatives in DNA-binding studies, which could be relevant for similar compounds (Huilu Wu et al., 2014).
properties
IUPAC Name |
3-(2-ethoxyethoxy)-N-[(2-methylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-20-11-12-21-18-10-6-9-17(13-18)19-14-16-8-5-4-7-15(16)2/h4-10,13,19H,3,11-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRWUKANORCBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)NCC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385533.png)
![N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline](/img/structure/B1385535.png)

![N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine](/img/structure/B1385537.png)


![N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385542.png)
![N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385543.png)

![N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine](/img/structure/B1385550.png)

![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline](/img/structure/B1385554.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385555.png)